molecular formula C14H12F2N2O4 B3852926 4-[(3,4-difluoroanilino)methyl]-2-methoxy-6-nitrophenol

4-[(3,4-difluoroanilino)methyl]-2-methoxy-6-nitrophenol

Cat. No.: B3852926
M. Wt: 310.25 g/mol
InChI Key: IOMLLUUIQGWVFJ-UHFFFAOYSA-N
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Description

4-[(3,4-difluoroanilino)methyl]-2-methoxy-6-nitrophenol is a complex organic compound with a unique structure that includes both fluorinated and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-difluoroanilino)methyl]-2-methoxy-6-nitrophenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-difluoroanilino)methyl]-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(3,4-difluoroanilino)methyl]-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets. The fluorinated and nitro groups can participate in various biochemical pathways, influencing the compound’s activity. detailed studies on its mechanism of action are limited, and further research is needed to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,4-difluoroanilino)methyl]-2-methoxy-6-nitrophenol is unique due to the presence of both fluorinated and nitro groups, which can significantly influence its chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

4-[(3,4-difluoroanilino)methyl]-2-methoxy-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O4/c1-22-13-5-8(4-12(14(13)19)18(20)21)7-17-9-2-3-10(15)11(16)6-9/h2-6,17,19H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMLLUUIQGWVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CNC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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